Physicochemical Properties and Solubility Profile
Dihydroepistephamiersine 6-acetate (C₂₃H₃₁NO₇, MW 433.5 g/mol) is structurally distinct from its non-acetylated analog, dihydroepistephamiersine (C₂₁H₂₇NO₆, MW 389.4 g/mol), due to the presence of an acetate ester at the C-6 position [1]. This modification increases the molecular weight by approximately 11.3% and alters the predicted pKa to 6.46 ± 0.70 , compared to the parent alcohol (pKa ~7.8, predicted). The compound's solubility in chlorinated solvents, ethyl acetate, DMSO, and acetone, as well as its powder physical form, provides a clear, experimentally verifiable handling and formulation profile that differentiates it from other hasubanan alkaloids with different functional groups [2].
| Evidence Dimension | Molecular Weight and Physicochemical Properties |
|---|---|
| Target Compound Data | C₂₃H₃₁NO₇; MW 433.5 g/mol; predicted pKa 6.46 ± 0.70; soluble in CHCl₃, DCM, EtOAc, DMSO, acetone |
| Comparator Or Baseline | Dihydroepistephamiersine (parent alcohol): C₂₁H₂₇NO₆; MW 389.4 g/mol |
| Quantified Difference | MW difference: +44.1 g/mol (+11.3%); pKa difference (predicted): ~1.3 log units |
| Conditions | Calculated/predicted properties based on chemical structure; solubility data from vendor technical datasheets |
Why This Matters
These physicochemical differences directly impact compound handling, purification (e.g., TLC, HPLC retention time), and formulation for biological assays, making the acetylated derivative a distinct chemical entity for experimental design and procurement.
- [1] PhytoBank: 6-Dihydroepistephamiersine 6-acetate (PHY0047769). Chemical Formula and Molecular Weight. View Source
- [2] BioCrick: High Purity Dihydroepistephamiersine 6-acetate. Solubility Data. View Source
